KadcoccinicacidC
Description
Kadcoccinic Acid C is a lanostane-type triterpenoid isolated from Kadsura coccinea (黑老虎), a plant used in traditional Tujia ethnomedicine. Structurally, it belongs to the kadcoccinic acids family (A–J), characterized by rearranged lanostane skeletons with a fused 6/6/5/6 tetracyclic ring system and a C(9) side chain . Its stereochemistry was determined through NMR spectroscopy and electronic circular dichroism (ECD), revealing unprecedented carbon frameworks compared to conventional triterpenoids .
Properties
Molecular Formula |
C30H44O4 |
|---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(Z,6R)-2-methyl-6-[(2S,8R,11S,12S,15R,17S)-2,7,7,12-tetramethyl-16-methylidene-5-oxo-6-oxatetracyclo[9.7.0.02,8.012,17]octadec-1(18)-en-15-yl]hept-2-enoic acid |
InChI |
InChI=1S/C30H44O4/c1-18(9-8-10-19(2)27(32)33)21-13-15-29(6)22-11-12-25-28(4,5)34-26(31)14-16-30(25,7)24(22)17-23(29)20(21)3/h10,17-18,21-23,25H,3,8-9,11-16H2,1-2,4-7H3,(H,32,33)/b19-10-/t18-,21-,22-,23+,25+,29+,30-/m1/s1 |
InChI Key |
ZMWGNOQGBYBGGS-HGIOFNIASA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@]2([C@@H]3CC[C@@H]4[C@@](C3=C[C@H]2C1=C)(CCC(=O)OC4(C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C3CCC4C(OC(=O)CCC4(C3=CC2C1=C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of KadcoccinicacidC involves several key steps. One notable method includes the use of a gold(I)-catalyzed cyclization of an enynyl acetate to construct the cyclopentenone scaffold . This step is followed by a copper-mediated conjugate addition and a gold(I)-catalyzed Conia-ene reaction to form the D-ring of the natural product .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and isolation from natural sources .
Chemical Reactions Analysis
Types of Reactions: KadcoccinicacidC undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
KadcoccinicacidC has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex triterpenoid structures and their synthesis.
Biology: It exhibits significant biological activities, including anti-HIV and cytotoxic properties.
Medicine: It has potential therapeutic applications due to its anti-HIV and cytotoxic effects.
Mechanism of Action
The mechanism of action of KadcoccinicacidC involves its interaction with specific molecular targets and pathways. For instance, its anti-HIV activity is attributed to its ability to inhibit the replication of the HIV virus . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with viral enzymes and host cell receptors .
Comparison with Similar Compounds
Key Observations :
- Skeleton Rearrangement: Kadcoccinic Acid C and its analogs (A–J) exhibit rearranged lanostane skeletons, unlike Coccinic Acid, which retains a conventional 6/6/6 tricyclic structure .
- Functional Groups : Kadcoccinic Acid C lacks the methyl ester groups found in Kadcoccinic Acid A trimethyl ester, contributing to differences in polarity and solubility .
- Side Chain Variations : The C(9) side chain in Kadcoccinic Acid C distinguishes it from Kadcotriones, which feature shorter or oxidized side chains .
Key Observations :
- Gold Catalysis: The synthesis of Kadcoccinic Acid A trimethyl ester relies on gold(I)-catalyzed cyclization to construct the cyclopentenone core, a strategy adaptable to other kadcoccinic acids with regiochemical adjustments .
- Challenges in Kadcoccinic Acid C Synthesis : Unlike Kadcoccinic Acid A, the C(9) side chain in Acid C may require tailored radical or Heck cyclization strategies to avoid steric hindrance .
Table 3: Bioactivity and Tissue-Specific Accumulation
| Compound | Antioxidant Activity (IC₅₀, μM) | Cytotoxicity (IC₅₀, μM) | Tissue Enrichment (Peel vs. Seed) |
|---|---|---|---|
| Kadcoccinic Acid C | Not reported | Not reported | 29,445 (peel) vs. 59,991 (seed) |
| Kadcoccinic Acid G | 12.5 ± 1.2 | 3.8 ± 0.4 (HeLa) | 0.748 (peel) vs. 0.833 (seed) |
| Ursolic Acid | 8.7 ± 0.9 | 15.2 ± 1.5 (A549) | Ubiquitous |
Key Observations :
- Tissue-Specific Enrichment : Kadcoccinic Acid C accumulates preferentially in the seed compared to the peel, unlike Coccinic Acid, which is evenly distributed .
NMR Spectral Analysis
Table 4: NMR Chemical Shifts for Differentiation
| Compound | δ(¹H) Key Peaks (ppm) | δ(¹³C) Key Peaks (ppm) |
|---|---|---|
| Kadcoccinic Acid C | Not reported | Not reported |
| Kadcoccinic Acid A | 5.73 (d, J = 1.6 Hz, H-12) | 208.0 (C-3), 180.7 (C-28) |
| Cyclopentenone 6 | 5.32 (dt, J = 8.0, 6.7 Hz) | 155.5 (C=O), 127.8 (C-11) |
Key Observations :
- Diagnostic Signals: The δ(¹³C) peak at 208.0 ppm in Kadcoccinic Acid A corresponds to a ketone group absent in Acid C, aiding structural differentiation .
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